REACTION_CXSMILES
|
C(OC([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:13]=2)[NH:8][CH:7]=1)=O)C.[OH-].[K+].Cl>CCO>[CH2:15]([C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)[CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
acid
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitated material was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed well with H2O (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
to give the corresponding acid
|
Type
|
TEMPERATURE
|
Details
|
heated at about 235°-240° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to give a brown syrup
|
Type
|
DISTILLATION
|
Details
|
Distillation of the oil under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)C=1C=C2C=CNC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |